6-Isopropoxypyridazine-4-carboxylic acid
Description
6-Isopropoxypyridazine-4-carboxylic acid is a pyridazine derivative characterized by an isopropoxy substituent at the 6-position and a carboxylic acid group at the 4-position. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions, which confer unique electronic and steric properties. This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
6-propan-2-yloxypyridazine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)13-7-3-6(8(11)12)4-9-10-7/h3-5H,1-2H3,(H,11,12) |
InChI Key |
XAZVIZRENOFXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN=CC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Isopropoxypyridazine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridazine derivatives with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Another method involves the use of Grignard reagents, where the pyridazine derivative is reacted with an isopropyl magnesium halide to form the desired product. This reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxypyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
6-Isopropoxypyridazine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Isopropoxypyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Lipophilicity: The isopropoxy group in the target compound increases lipophilicity compared to hydroxyl (-OH) or amino (-NH₂) substituents, which may enhance membrane permeability .
- Acidity : Electron-withdrawing groups like chlorine in 2-chloro-6-methylpyrimidine-4-carboxylic acid lower the pKa of the carboxylic acid, increasing acidity relative to the target compound .
- Tautomerism: Unlike 6-hydroxy-4-pyrimidinecarboxylic acid, which exhibits tautomerism between enol and keto forms, the isopropoxy group in the target compound prevents such behavior, stabilizing a single tautomer .
Reactivity and Stability
- Hydrolysis : The isopropoxy group is less prone to hydrolysis compared to esters or chlorides, offering better stability under physiological conditions.
Research Implications
The structural modifications in this compound offer a balance between lipophilicity and stability, making it a promising candidate for further optimization. Comparisons with pyrimidine derivatives highlight the role of substituents in tuning electronic and steric properties for targeted applications.
Biological Activity
6-Isopropoxypyridazine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12N2O3
- Molecular Weight : 208.22 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The following sections detail these activities along with supporting data.
Anti-inflammatory Activity
Studies have shown that this compound can inhibit inflammatory pathways. A notable study demonstrated its effectiveness in reducing pro-inflammatory cytokines in vitro.
| Study | Method | Results |
|---|---|---|
| Cell Culture | Reduced IL-6 and TNF-alpha levels by 40% at 100 µM concentration. | |
| Animal Model | Decreased paw edema in rats by 30% compared to control. |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
| C. albicans | 100 µg/mL |
These results suggest that this compound has significant potential as an antimicrobial agent.
Anticancer Potential
Research into the anticancer effects of this compound has yielded promising results. In vitro studies indicate that it may induce apoptosis in cancer cell lines.
Case Study: Apoptosis Induction
A detailed investigation into the compound's mechanism revealed that it activates caspase pathways leading to programmed cell death in breast cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Caspase-3 activation |
| MDA-MB-231 | 20 | Mitochondrial pathway activation |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Interaction : It potentially interacts with specific receptors that modulate immune responses.
- Cell Cycle Arrest : Evidence suggests it can halt cell cycle progression in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
